molecular formula C8H18S B13303904 5,5-Dimethylhexane-2-thiol

5,5-Dimethylhexane-2-thiol

Cat. No.: B13303904
M. Wt: 146.30 g/mol
InChI Key: NSWKJQSPSFYFKZ-UHFFFAOYSA-N
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Description

5,5-Dimethylhexane-2-thiol is an organic compound with the molecular formula C8H18S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group) Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhexane-2-thiol typically involves the introduction of a thiol group into a suitable precursor molecule. One common method is the reaction of 5,5-Dimethylhexan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 5,5-Dimethylhexan-2-one in the presence of a sulfur source. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst type.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhexane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like iodine (I2) to form 5,5-Dimethylhexane-2,2’-disulfide.

    Reduction: Thiols can be reduced to form corresponding alkanes. this reaction is less common for this compound.

    Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products Formed:

    Oxidation: 5,5-Dimethylhexane-2,2’-disulfide

    Substitution: Thioethers (e.g., 5,5-Dimethylhexane-2-thioether)

Scientific Research Applications

5,5-Dimethylhexane-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions.

    Medicine: Thiol compounds are explored for their potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5,5-Dimethylhexane-2-thiol involves its reactivity as a thiol. The sulfur atom in the thiol group is nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can undergo oxidation-reduction reactions, forming disulfides and playing a role in maintaining redox balance. The compound can also interact with metal ions, forming metal-thiol complexes that are important in enzymatic functions and signaling pathways.

Comparison with Similar Compounds

    5,5-Dimethylhexane-2,4-dione: A diketone with similar structural features but different reactivity.

    5,5-Dimethylhexane-2,2’-disulfide: The oxidized form of 5,5-Dimethylhexane-2-thiol.

    2-Methyl-2-propanethiol: Another thiol with a similar structure but different alkyl groups.

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The presence of two methyl groups at the 5-position provides steric hindrance, affecting its chemical behavior compared to other thiols.

Properties

Molecular Formula

C8H18S

Molecular Weight

146.30 g/mol

IUPAC Name

5,5-dimethylhexane-2-thiol

InChI

InChI=1S/C8H18S/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3

InChI Key

NSWKJQSPSFYFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)C)S

Origin of Product

United States

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